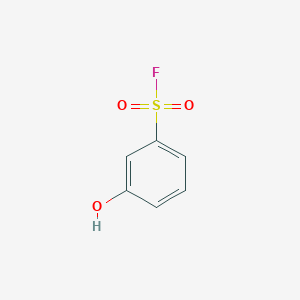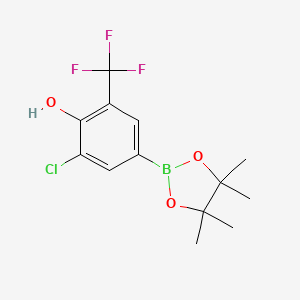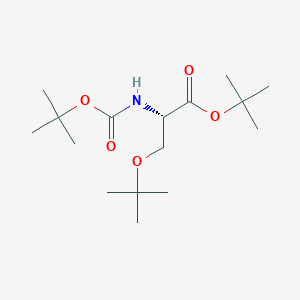
Boc-Ser(tBu)-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ser(tBu)-OtBu, also known as tert-butoxycarbonyl-O-tert-butyl-L-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It is characterized by the presence of tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups, which are used to protect the amino and hydroxyl groups of serine, respectively. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(tBu)-OtBu typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then protected using tert-butyl chloride in the presence of a base like sodium hydride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and are carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ser(tBu)-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tBu protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: Replacement of the tBu group with other functional groups using nucleophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Coupling: DIC and HOBt in dimethylformamide (DMF) or dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Serine or its derivatives.
Coupling: Peptides or peptide derivatives.
Substitution: Functionalized serine derivatives.
Aplicaciones Científicas De Investigación
Boc-Ser(tBu)-OtBu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Boc-Ser(tBu)-OtBu primarily involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group by forming a stable carbamate, which can be removed under acidic conditions. The tBu group protects the hydroxyl group and can be removed using nucleophiles or acids. These protecting groups allow for selective reactions to occur at other functional groups without interference .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ser(tBu)-OH: Similar to Boc-Ser(tBu)-OtBu but lacks the tert-butyl ester group.
Boc-Ser-OH: Contains only the Boc protecting group on the amino group.
Fmoc-Ser(tBu)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection
Uniqueness
This compound is unique due to the presence of both Boc and tBu protecting groups, which provide dual protection for the amino and hydroxyl groups of serine. This dual protection allows for greater flexibility and selectivity in peptide synthesis compared to compounds with only one protecting group .
Propiedades
Fórmula molecular |
C16H31NO5 |
|---|---|
Peso molecular |
317.42 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H31NO5/c1-14(2,3)20-10-11(12(18)21-15(4,5)6)17-13(19)22-16(7,8)9/h11H,10H2,1-9H3,(H,17,19)/t11-/m0/s1 |
Clave InChI |
LSGJCZOVTUGODC-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


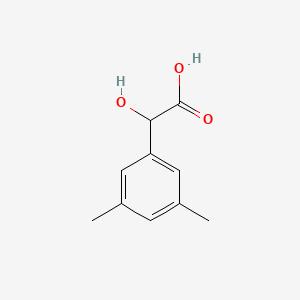
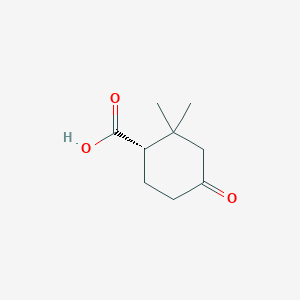
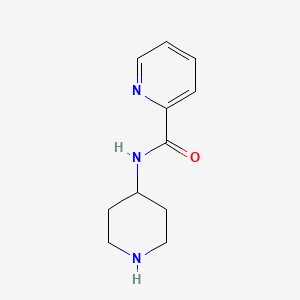
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)
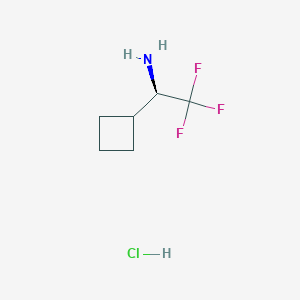
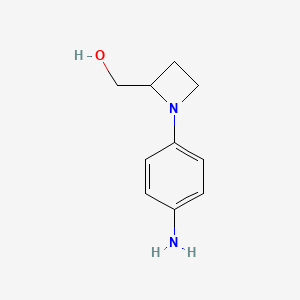
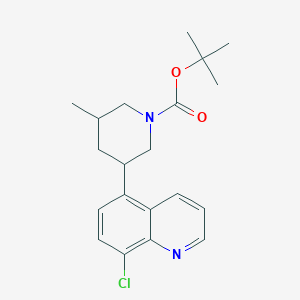
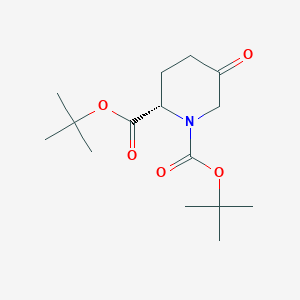
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
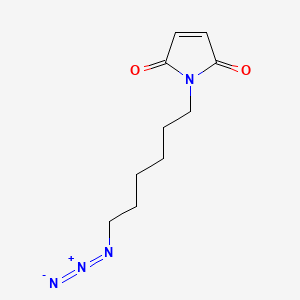
![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
